benzoic acid;N-pyridin-2-ylbenzamide
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Overview
Description
Benzoic acid;N-pyridin-2-ylbenzamide is an organic compound that combines the structural features of benzoic acid and N-pyridin-2-ylbenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;N-pyridin-2-ylbenzamide typically involves the condensation of benzoic acid with N-pyridin-2-ylamine. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, a green and highly efficient catalyst such as diatomite earth@IL/ZrCl4 under ultrasound irradiation can be used .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Benzoic acid;N-pyridin-2-ylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid;N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid.
N-pyridin-2-ylamine: A related compound with a pyridine ring.
Benzimidazole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
Benzoic acid;N-pyridin-2-ylbenzamide is unique due to its combined structural features of benzoic acid and N-pyridin-2-ylamine, which confer distinct chemical properties and potential applications. Its ability to participate in a variety of chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
67707-63-5 |
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Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
benzoic acid;N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H10N2O.C7H6O2/c15-12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11;8-7(9)6-4-2-1-3-5-6/h1-9H,(H,13,14,15);1-5H,(H,8,9) |
InChI Key |
GLMQCXCSNSCJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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